Bis(3,5,5-trimethylhexyl) maleate
CAS No.: 60100-39-2
Cat. No.: VC18425879
Molecular Formula: C22H40O4
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60100-39-2 |
|---|---|
| Molecular Formula | C22H40O4 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | bis(3,5,5-trimethylhexyl) but-2-enedioate |
| Standard InChI | InChI=1S/C22H40O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h9-10,17-18H,11-16H2,1-8H3 |
| Standard InChI Key | ZVGNLPOWWIWPER-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCOC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Bis(3,5,5-trimethylhexyl) maleate (C<sub>22</sub>H<sub>40</sub>O<sub>4</sub>) consists of a maleate backbone esterified with two 3,5,5-trimethylhexanol groups. The branching at the 3,5,5-positions of the hexyl chains introduces steric hindrance, which influences both physical properties and chemical reactivity. Unlike linear esters such as bis(2-ethylhexyl) maleate, this branching reduces crystallinity and enhances solubility in nonpolar media .
The compound’s molecular weight of 368.55 g/mol and hydrophobic alkyl chains contribute to its oil-soluble nature, making it suitable for integration into polymer blends and lubricant formulations . Comparative analysis with structurally analogous esters highlights distinct performance advantages (Table 1).
Table 1: Comparative Properties of Maleate and Phthalate Esters
Synthesis and Production Methods
Precursor Synthesis: 3,5,5-Trimethylhexanol
The synthesis of bis(3,5,5-trimethylhexyl) maleate begins with the production of 3,5,5-trimethylhexanol, achieved via hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene) using rhodium-based catalysts. A dual-ligand system comprising triphenylphosphine oxide and organic phosphine compounds optimizes reaction efficiency, achieving substrate conversion rates exceeding 90% under mild conditions (80–120°C, 10–30 bar CO/H<sub>2</sub>) .
Esterification Process
Maleic anhydride is reacted with 3,5,5-trimethylhexanol in a stoichiometric 1:2 ratio, facilitated by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, yielding the diester with purities >95% after distillation . Critical parameters include temperature control (80–150°C) and continuous water removal to shift equilibrium toward product formation.
Physicochemical Properties
Thermal Stability
The compound’s branched structure elevates its decomposition temperature to approximately 300°C, significantly higher than linear analogs like bis(2-ethylhexyl) maleate (250°C) . This stability enables use in high-temperature polymer processing.
Solubility and Compatibility
Bis(3,5,5-trimethylhexyl) maleate exhibits excellent solubility in aliphatic and aromatic hydrocarbons (e.g., hexane, toluene) but limited miscibility with polar solvents. Its compatibility with polyolefins and acrylate polymers makes it effective as a plasticizing agent .
Industrial Applications
Pour Point Depressants in Lubricants
Copolymers of bis(3,5,5-trimethylhexyl) maleate and long-chain alkyl methacrylates (e.g., cetyl methacrylate) demonstrate exceptional performance as pour point depressants. At 0.5 wt.% concentration, these copolymers reduce the pour point of base oils by 30–45°F by inhibiting wax crystallization .
Table 2: Performance of Maleate Copolymers in Oil Formulations
| Copolymer Composition (Mole Ratio) | Oil Type | Pour Point Depression (°F) | Concentration (wt.%) |
|---|---|---|---|
| 1:0.75 (Cetyl methacrylate:maleate) | Oil I | 30 | 0.5 |
| 1:0.5 (Cetyl methacrylate:maleate) | Oil III | 20 | 0.5 |
| 1:0.075 (Cetyl methacrylate:maleate) | Oil II | 25 | 0.1 |
Polymer Modification
Incorporating bis(3,5,5-trimethylhexyl) maleate into polyvinyl chloride (PVC) blends improves flexibility and reduces glass transition temperatures. The ester’s bulky side chains disrupt polymer chain packing, enhancing ductility without compromising tensile strength .
Future Research Directions
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Catalytic Innovations: Developing non-phosphine ligand systems to reduce catalyst costs in precursor synthesis .
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Biodegradable Polymers: Exploring maleate copolymers with polylactic acid (PLA) for sustainable packaging.
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Toxicological Profiling: Comprehensive ecotoxicity assessments to establish regulatory guidelines.
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